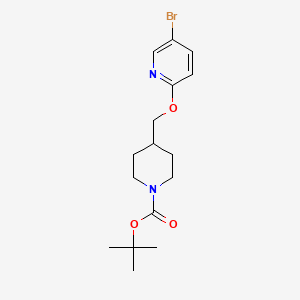

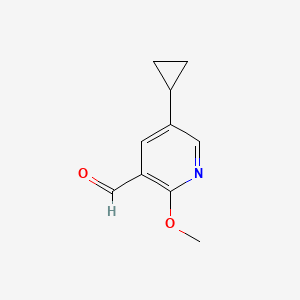

![molecular formula C7H10O B1398139 Spiro[3.3]heptan-2-one CAS No. 30152-57-9](/img/structure/B1398139.png)

Spiro[3.3]heptan-2-one

Overview

Description

Spiro[3.3]heptan-2-one is a bicyclic organic compound with the molecular formula C7H10O . It is also known by other synonyms such as norcamphor or exo-dicyclopentadiene. The compound has a molecular weight of 110.15 g/mol .

Synthesis Analysis

The synthesis of Spiro[3.3]heptan-2-one has been explored in several studies. For instance, a process has been shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones . The reaction likely proceeds via initial protonation of the bicyclobutyl moiety followed by [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation .Molecular Structure Analysis

The molecular structure of Spiro[3.3]heptan-2-one is characterized by a spiro arrangement, where two cycloalkane rings share a single atom . The InChI code for the compound is 1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 .Chemical Reactions Analysis

The carbonyl group on the spiro[3.3]heptane ring is suitable for a series of addition reactions and condensations necessary for ketones . Furthermore, the preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors has been disclosed .Physical And Chemical Properties Analysis

Spiro[3.3]heptan-2-one has a molecular weight of 110.15 g/mol, and its exact mass and monoisotopic mass are 110.073164938 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 123 . The compound is covalently bonded and is canonicalized .Scientific Research Applications

Synthesis of Liquid Crystal Compounds

Spiro[3.3]heptan-2-one: is utilized in the synthesis of nematic liquid crystal mixtures . These mixtures are essential in electro-optical devices due to their unique light-modulating properties. The spiro compound’s structure contributes to the rigidity and versatility required for the liquid crystals, influencing their thermal stability and electro-optical characteristics.

Drug Discovery and Pharmacokinetic Modulation

In drug discovery, Spiro[3.3]heptan-2-one derivatives, such as 2-oxa-6-azaspiro[3.3]heptane, have been identified as viable alternatives for traditional heterocyclic compounds like morpholine . These derivatives can modulate the pharmacokinetic profile of drugs, potentially leading to compounds with improved solubility, reduced lipophilicity, and increased metabolic stability.

Antibiotic Synthesis

The spiro compound framework has been incorporated into the aromatic scaffold of fluoroquinolones to produce antibiotic analogs . These analogs, such as modified ciprofloxacin derivatives, exhibit increased metabolic resistance, which is crucial in developing new antibiotics to combat resistant bacterial strains.

Advanced Material Synthesis

Spiro[3.3]heptan-2-one: is a key intermediate in the preparation of functional fine chemicals . These chemicals are used in various specialty applications, including advanced materials that require finely tuned physicochemical properties.

Chemical Space Exploration

The spiro[3.3]heptane core is instrumental in accessing deeper chemical space for the synthesis of complex organic molecules . Its rigid and versatile structure allows for the addition of various substituents, enabling the exploration of novel molecular frameworks with potential applications in materials science and pharmaceuticals.

Surrogate for Traditional Heterocycles

Spiro[3.3]heptan-2-one: and its derivatives serve as surrogates for traditional six-membered heterocycles . This substitution can lead to chemically stable compounds with similar or enhanced properties compared to their monocyclic counterparts, which is valuable in the design of new molecules with desired biological activities.

Safety and Hazards

Spiro[3.3]heptan-2-one is classified as a flammable liquid and vapor. It is harmful if swallowed and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

The spiro[3.3]heptane core, with the non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . This scaffold has been incorporated into the anticancer drug sonidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene) . This suggests potential future directions in drug discovery and design.

properties

IUPAC Name |

spiro[3.3]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAIWGRQECAIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30152-57-9 | |

| Record name | spiro[3.3]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)

![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)

![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)

![6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1398074.png)

![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1398078.png)